molecular formula C48H78O19 B1211440 Elatoside J CAS No. 171828-79-8

Elatoside J

Cat. No.: B1211440
CAS No.: 171828-79-8
M. Wt: 959.1 g/mol
InChI Key: IIJRVKCBZJDXQK-UHFFFAOYSA-N
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Description

Elatoside J is a triterpene saponin isolated from the young shoots ("taranome") of Aralia elata Seem., a plant traditionally used in East Asian medicine for its antidiabetic, anti-inflammatory, and cardioprotective properties . These compounds are part of a broader family of triterpene saponins with demonstrated bioactivities, including hypoglycemic, antioxidant, and anti-inflammatory effects.

Properties

CAS No.

171828-79-8

Molecular Formula

C48H78O19

Molecular Weight

959.1 g/mol

IUPAC Name

10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C48H78O19/c1-43(2)13-15-48(42(60)61)16-14-46(5)22(23(48)17-43)7-8-28-44(3)11-10-29(45(4,21-52)27(44)9-12-47(28,46)6)65-41-38(67-40-36(59)34(57)31(54)25(19-50)63-40)37(32(55)26(20-51)64-41)66-39-35(58)33(56)30(53)24(18-49)62-39/h7,23-41,49-59H,8-21H2,1-6H3,(H,60,61)

InChI Key

IIJRVKCBZJDXQK-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

melting_point

262-264°C

Other CAS No.

171828-79-8

physical_description

Solid

Synonyms

elatoside J

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Elatosides and Related Compounds

Compound Aglycone Sugar Moieties Molecular Formula Molecular Weight Source (Plant Part) Key References
This compound Oleanolic acid Not fully elucidated* Not reported Not reported Young shoots
Elatoside E Oleanolic acid α-L-Arap, β-D-Xylp, β-D-Glcp C₄₆H₇₄O₁₆ 882.497 Root cortex
Elatoside C Oleanolic acid β-D-Glcp, α-L-Arap C₄₇H₇₆O₁₇ 913.5 Bark
Elatoside F Oleanolic acid Similar to Elatoside E C₄₆H₇₄O₁₆ 882.497 Root cortex
Congmuyanoside V Oleanolic acid Complex oligosaccharide Not reported Not reported Roots

Note: The exact glycosylation pattern of this compound remains uncharacterized in the provided evidence.

Pharmacological Activity Comparison

Elatosides exhibit diverse bioactivities depending on their structural nuances. Below is a functional comparison based on available research:

Table 2: Pharmacological Activities of Elatosides and Related Compounds

Compound Key Activity Mechanism/Pathway Efficacy (Model) References
This compound Antidiabetic (inferred) Likely α-glucosidase inhibition* Not quantified
Elatoside E Hypoglycemic Enhances glycogen synthesis via PI3K/ERK2 50 mg/kg (mouse model)
Elatoside C Cardioprotective Reduces ER stress; activates STAT3 and RISK pathways 25 μM (H9c2 cardiomyocytes)
Congmuyanoside V Anti-inflammatory Inhibits neutrophil superoxide generation IC₅₀: 10–20 μM (human neutrophils)
Tarasaponin IV Antioxidant Scavenges ROS; modulates Ca²⁺ homeostasis 10–50 μM (in vitro)

Inference: this compound’s proposed antidiabetic activity is extrapolated from its structural similarity to Elatosides E and F, which inhibit α-glucosidase and improve insulin sensitivity . However, direct evidence for this compound’s mechanism is lacking in the provided data.

Research Findings and Mechanistic Insights

Hypoglycemic Activity

  • Elatoside E and F : These compounds reduce blood glucose by inhibiting α-glucosidase and enhancing insulin signaling via AMPK and PI3K/Akt pathways . Elatoside E also upregulates SERCA2 activity, improving calcium handling in hepatocytes .
  • This compound : Likely shares these pathways but may differ in potency due to glycosylation variations.

Cardioprotective Effects

  • Elatoside C : Protects against ischemia/reperfusion injury by reducing mitochondrial ROS, inhibiting mPTP opening, and activating STAT3 to suppress apoptosis .

Anti-inflammatory and Antioxidant Effects

  • Congmuyanoside V and Tarasaponin IV: Suppress neutrophil superoxide generation by inhibiting p47phox membrane translocation and tyrosine kinase activity .
  • This compound : May exhibit similar anti-inflammatory effects but requires validation.

Q & A

Q. What methodologies enable the study of synergistic effects between this compound and existing therapeutic agents?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) with fixed-ratio drug dilutions. Synergy thresholds (CI < 1) must be validated across multiple cell lines. Transcriptomic profiling can identify pathways potentiated by combination therapy .

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